Cornuside

Description

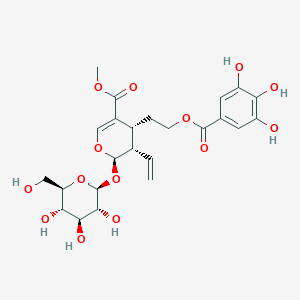

a bisiridoid glucoside from Cornus officinalis Sieb et Zucc; structure given in first source

Structure

3D Structure

Properties

CAS No. |

131189-57-6 |

|---|---|

Molecular Formula |

C24H30O14 |

Molecular Weight |

542.5 g/mol |

IUPAC Name |

methyl (2R,3S,4R)-3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C24H30O14/c1-3-11-12(4-5-35-21(32)10-6-14(26)17(28)15(27)7-10)13(22(33)34-2)9-36-23(11)38-24-20(31)19(30)18(29)16(8-25)37-24/h3,6-7,9,11-12,16,18-20,23-31H,1,4-5,8H2,2H3/t11-,12+,16+,18+,19-,20+,23+,24-/m0/s1 |

InChI Key |

SMTKSCGLXONVGL-ZEIULZLQSA-N |

Isomeric SMILES |

COC(=O)C1=CO[C@@H]([C@H]([C@H]1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

COC(=O)C1=COC(C(C1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O |

Appearance |

Powder |

Other CAS No. |

131189-57-6 |

Synonyms |

cornuside |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Cornuside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cornuside, a bisiridoid glucoside isolated from the fruit of Cornus officinalis, has emerged as a promising natural compound with a spectrum of pharmacological activities. Extensive research has elucidated its potent anti-inflammatory, antioxidant, and neuroprotective properties, suggesting its therapeutic potential in a range of complex diseases, including diabetic nephropathy and neurodegenerative disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic effects of this compound, with a focus on its interaction with key signaling pathways. The information presented herein is intended to support further research and drug development initiatives.

Core Mechanism of Action: Modulation of Key Signaling Pathways

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory cascades and the activation of cellular defense systems. The key pathways influenced by this compound include:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: this compound is a potent inhibitor of the NF-κB pathway, a central regulator of inflammation.[1][2] It suppresses the activation of NF-κB, which in turn downregulates the expression of pro-inflammatory mediators.[1]

-

AKT Signaling Pathway: The AKT (Protein Kinase B) pathway is crucial for cell survival and proliferation. This compound has been shown to inhibit the AKT signaling pathway in the context of disease pathology, such as in high glucose-treated mesangial cells, suggesting its role in controlling cellular proliferation in disease states.[3]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway is involved in cellular stress responses and inflammation. This compound has been reported to down-regulate MAPK signaling, contributing to its anti-inflammatory and anti-allergic effects.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway: this compound activates the Nrf2 pathway, a critical regulator of the cellular antioxidant response.[4][5] This activation leads to the expression of various antioxidant and cytoprotective genes.

Quantitative Data on the Bioactivity of this compound and Related Extracts

The following tables summarize the available quantitative data on the inhibitory and effective concentrations of this compound and Cornus officinalis extracts in various experimental models. It is important to note that some of the cited values are for crude or ethanolic extracts and not for isolated this compound.

| Compound/Extract | Assay | Cell Line/Model | IC50/EC50 Value | Reference |

| Ethanolic Extract of Cornus officinalis | β-hexosaminidase release inhibition | RBL-2H3 cells | IC50 = 0.178 mg/mL | [6][7] |

| Ethanolic Extract of Cornus officinalis | DPPH radical scavenging activity | - | EC50 = 1.82 mg/mL | [6][7] |

| Ethanolic Extract of Cornus officinalis | ABTS radical scavenging activity | - | EC50 = 0.6 mg/mL | [6][7] |

| Dichloromethane and Ethyl Acetate Fractions of Cornus macrophylla Bark | H2O2 free radical scavenging | - | IC50 = 16.38 µg/mL and 12.68 µg/mL, respectively | [8] |

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of the potency of a substance in inhibiting or inducing a specific biological or biochemical function, respectively.

Key Signaling Pathways Modulated by this compound

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

References

- 1. This compound mitigates acute lung injury through suppression of NLRP3 inflammasome-mediated pyroptosis and activation of the Keap1-Nrf2 antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and Anti-oxidant Functions of this compound by Regulating NF-[Formula: see text]B, STAT-1, and Nrf2-HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. worldscientific.com [worldscientific.com]

- 6. Cornus officinalis Ethanolic Extract with Potential Anti-Allergic, Anti-Inflammatory, and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of Preclinical Antioxidative and Anti‐Inflammatory Activities of Cornus macrophylla Wall. Bark - PMC [pmc.ncbi.nlm.nih.gov]

Cornuside: A Technical Whitepaper on a Promising Bisiridoid Glucoside

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cornuside, a bisiridoid glucoside primarily isolated from the fruits of Cornus officinalis (Japanese cornelian cherry), has emerged as a compound of significant interest in the pharmaceutical and nutraceutical industries.[1][2] Extensive research has demonstrated its potent anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical nature, biological activities, and underlying mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate further investigation and therapeutic application.

Chemical and Physical Properties

This compound is classified as a secoiridoid glucoside.[3] Its chemical structure is characterized by a core iridoid skeleton linked to a glucose molecule. The purity of this compound for research purposes is typically expected to be ≥98%.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₀O₁₄ | [3] |

| Molecular Weight | 542.49 g/mol | [3] |

| CAS Number | 131189-57-6 | [4] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in DMSO | [1] |

| Natural Source | Fruits of Cornus officinalis | [1][2] |

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities that underscore its therapeutic potential for various pathological conditions. Its primary reported effects are anti-inflammatory, antioxidant, and neuroprotective.

Anti-inflammatory Activity

This compound has been shown to significantly inhibit the production of pro-inflammatory mediators. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated that this compound can suppress the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3] This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at both the mRNA and protein levels.[3]

Antioxidant Activity

The antioxidant properties of this compound and its source, Cornus officinalis, have been evaluated through various assays. While specific IC50 values for pure this compound in DPPH and ABTS assays are not consistently reported across the literature, extracts of Cornus officinalis rich in this compound and other iridoid glycosides have shown significant radical scavenging activity.[5][6][7]

Neuroprotective Effects

This compound has demonstrated neuroprotective potential in models of neurodegenerative diseases such as Alzheimer's disease.[3] Studies have shown that it can alleviate neuronal injuries, reduce amyloid plaque pathology, and inhibit Tau phosphorylation.[3] These effects are linked to its ability to modulate neuroinflammation and oxidative stress within the central nervous system.[3]

Quantitative Data

The following tables summarize the available quantitative data for this compound and extracts of Cornus officinalis. It is important to note that some of the data pertains to crude extracts, and the concentration of this compound within these extracts may vary.

Table 2: In Vitro Anti-inflammatory and Proliferative Activity of this compound

| Assay | Cell Line | Treatment | Concentration(s) | Effect | Reference |

| Cell Viability | Mesangial cells (MMCs) | High Glucose | 5, 10, 30 µM | Inhibited glucose-induced proliferation | [8] |

| Pro-inflammatory Cytokine Production | Mesangial cells (MMCs) | High Glucose | 5, 10, 30 µM | Decreased IL-6, TNF-α, IL-1β expression | [8] |

| NO, PGE₂, TNF-α, IL-6, IL-1β Production | RAW 264.7 macrophages | LPS | Not specified | Significant inhibition | [3] |

Table 3: Antioxidant Activity of Cornus officinalis Extracts

| Assay | Extract Type | IC50 / EC50 Value | Reference |

| DPPH Radical Scavenging | Ethanolic Extract | - | [6][7] |

| ABTS Radical Scavenging | Ethanolic Extract | - | [6][7] |

Note: Specific IC50 values for pure this compound in antioxidant assays are limited in the reviewed literature. The provided references indicate significant activity from extracts.

Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Caption: this compound inhibits the NF-κB pathway by preventing IKK activation.

Caption: this compound promotes the Nrf2-mediated antioxidant response via AKT.

Caption: this compound attenuates inflammation by inhibiting MAPK and STAT-1 pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Extraction and Purification of this compound from Cornus officinalis

The following is a representative protocol for the isolation of this compound:

-

Extraction:

-

Air-dried and powdered fruits of Cornus officinalis are extracted with 70% ethanol at room temperature.[9]

-

The extraction is typically repeated three times to ensure maximum yield.

-

The resulting extracts are filtered and combined.

-

-

Solvent Partitioning:

-

The crude extract is concentrated under reduced pressure to remove ethanol.

-

The aqueous residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

-

Column Chromatography:

-

The ethyl acetate and/or n-butanol fractions, which are typically rich in iridoid glycosides, are subjected to column chromatography.

-

A variety of stationary phases can be used, including silica gel, Sephadex LH-20, and ODS (Octadecylsilane).[10]

-

Elution is performed with a gradient of solvents, such as chloroform-methanol or methanol-water, to separate the compounds.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified using preparative HPLC.[10]

-

A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

-

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.[10]

-

Caption: A typical workflow from plant material to data analysis for this compound.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for the analysis of protein expression and phosphorylation in cell lysates after treatment with this compound.

-

Cell Lysis:

-

After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

The lysates are centrifuged, and the supernatant containing the total protein is collected.

-

-

Protein Quantification:

-

Protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (typically 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies overnight at 4°C. Representative primary antibodies and dilutions include:

-

Anti-p-AKT (1:1000)

-

Anti-AKT (1:1000)

-

Anti-p-NF-κB p65 (1:1000)

-

Anti-NF-κB p65 (1:1000)

-

Anti-IκBα (1:1000)

-

Anti-p-IκBα (1:1000)

-

Anti-iNOS (1:1000)

-

Anti-COX-2 (1:1000)

-

Anti-β-actin (1:5000) (as a loading control)

-

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of target genes.

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from cells using TRIzol reagent according to the manufacturer's instructions.

-

The concentration and purity of RNA are determined by spectrophotometry.

-

First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

-

-

RT-qPCR:

-

The qPCR is performed using a SYBR Green master mix on a real-time PCR system.

-

The reaction mixture typically contains SYBR Green mix, forward and reverse primers, cDNA template, and nuclease-free water.

-

The thermal cycling conditions are generally: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Table 4: Primer Sequences for RT-qPCR

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| IL-6 | TCCAGTTGCCTTCTTGGGAC | GTGTAATTAAGCCTCCGACTTG | [11] |

| TNF-α | GGCAGGTCTACTTTGGAGTCATTGC | ACATTCGAGGCTCCAGTGAATTCGG | [11] |

| IL-1β | GCAACTGTTCCTGAACTCAACT | ATCTTTTGGGGTCCGTCAACT | [11] |

| iNOS | CCCTTCCGAAGTTTCTGGCAGCAGC | GGCTGTCAGAGCCTCGTGGCTTTGG | - |

| COX-2 | GGAGAGACTATCAAGATAGTGATC | ATGGTCAGTAGACTTTTACAGCTC | - |

| β-actin | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT | - |

Conclusion and Future Directions

This compound is a promising bisiridoid glucoside with well-documented anti-inflammatory, antioxidant, and neuroprotective properties. Its ability to modulate key signaling pathways such as NF-κB, AKT, Nrf2, MAPK, and STAT-1 makes it a compelling candidate for the development of novel therapeutics for a variety of inflammatory and age-related diseases. The data and protocols presented in this technical guide provide a solid foundation for further research.

Future investigations should focus on:

-

Establishing a more comprehensive quantitative profile of pure this compound, including specific IC50 values for its various biological activities.

-

Conducting preclinical and clinical studies to evaluate its safety, efficacy, and pharmacokinetic profile in vivo.

-

Exploring synergistic effects of this compound with other natural compounds or existing drugs.

-

Developing optimized drug delivery systems to enhance its bioavailability and therapeutic efficacy.

By addressing these research avenues, the full therapeutic potential of this compound can be unlocked, paving the way for its application in clinical practice.

References

- 1. ccrod.cancer.gov [ccrod.cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Is a Potential Agent against Alzheimer’s Disease via Orchestration of Reactive Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Extract of Cornus officinalis Protects Keratinocytes from Particulate Matter-induced Oxidative Stress [medsci.org]

- 10. Frontiers | A comprehensive review of Cornus officinalis: health benefits, phytochemistry, and pharmacological effects for functional drug and food development [frontiersin.org]

- 11. Optimizing Processing Technology of Cornus officinalis: Based on Anti-Fibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Cornuside: A Multifaceted Neuroprotective Agent for Alzheimer's Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau-forming neurofibrillary tangles (NFTs), leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1][2][3] The complex pathology of AD also involves significant neuroinflammation and oxidative stress, which contribute critically to its progression.[1][4] Current therapeutic options for AD offer symptomatic relief but do not halt or reverse the disease process, highlighting the urgent need for novel therapeutic strategies.[2]

Cornuside, an iridoid glycoside extracted from the fruit of Cornus officinalis (Asiatic dogwood), has emerged as a promising candidate for AD therapy.[1][5][6] Traditionally used in Chinese medicine for various age-related conditions, Cornus officinalis and its active components are now being investigated for their potent anti-inflammatory, antioxidant, and neuroprotective properties.[6][7] This technical guide provides a comprehensive overview of the neuroprotective effects of this compound in various AD models, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its therapeutic potential.

Data Presentation: Efficacy of this compound in Alzheimer's Disease Models

The neuroprotective effects of this compound have been evaluated in several preclinical models of Alzheimer's disease. The following tables summarize the key quantitative findings from these studies, demonstrating this compound's ability to mitigate core pathological features of AD.

Table 1: Effects of this compound on Neuropathology and Cognitive Function

| AD Model | Treatment & Dosage | Key Neuropathological Outcomes | Cognitive/Behavioral Outcomes | Reference |

| 3xTg-AD Mice | This compound (unspecified dose) | ▼ Aβ plaque burden in hippocampus (Thioflavin S staining)[1][8] ▼ Aβ1-40 and Aβ1-42 levels in hippocampus and cortex[1][8] ▼ Phosphorylation of Tau (Ser396)[1][8] ▲ Improved neuronal morphology (Nissl staining)[1][8] | ▲ Ameliorated cognitive deficits | [1][9] |

| Aβ1-42-induced Mice | This compound (3, 10, 30 mg/kg) for 2 weeks | ▲ Attenuated neuronal injury[8] ▲ Restored levels of acetylcholine (ACh)[8][10] ▼ Inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[8][10] ▲ Facilitated choline acetyltransferase (ChAT)[8][10] | ▲ Ameliorated cognitive function in Morris water maze, nest building, novel object recognition, and step-down tests.[8] | [8] |

| PS19 Transgenic Mice | Cornel Iridoid Glycoside (CIG) (100, 200 mg/kg) for 1 month | ▼ Reduced tau hyperphosphorylation[6] ▲ Increased expression of presynaptic protein syntaxin1A and postsynaptic PSD95[6] | Not specified | [6] |

| D-galactose-induced Aging Mice | This compound | ▲ Protective effect on neuron damage[7] ▼ Reversed acetylcholinesterase (AChE) activity[7] | ▲ Improved learning and memory abilities | [7] |

-

▼ : Decrease/Reduction; ▲ : Increase/Improvement; CIG : Cornel Iridoid Glycoside (a mixture including this compound).

Table 2: Effects of this compound on Neuroinflammation and Oxidative Stress

| AD Model | Treatment & Dosage | Anti-inflammatory Outcomes | Antioxidant Outcomes | Reference |

| 3xTg-AD Mice | This compound (unspecified dose) | ▼ Release of IL-1β, IL-6, TNF-α, and NO[1][7] ▼ iNOS levels in cortex and hippocampus[1] ▼ Reduced activation of astrocytes and microglia[1] | ▲ SOD activity and GSH-Px level[1][11] ▼ MDA level[1][11] | [1][5][11] |

| Aβ1-42-induced Mice | This compound (3, 10, 30 mg/kg) for 2 weeks | ▼ Levels of TNF-α, IL-6, IL-1β, iNOS, and COX2[8] ▼ Reduced activation of microglia and astrocytes[8] | ▲ Total anti-oxidative capacity (TAOC)[8] ▲ SOD and CAT activities[8] ▼ MDA levels[8] | [8] |

| D-galactose-induced Aging Mice | This compound | ▼ Down-regulated Iba1 and GFAP expression[7] | Demonstrated anti-oxidant effects | [7] |

-

▼ : Decrease/Reduction; ▲ : Increase/Improvement; IL-1β/IL-6/TNF-α : Interleukin-1β/6/Tumor Necrosis Factor-alpha; NO : Nitric Oxide; iNOS : Inducible Nitric Oxide Synthase; COX2 : Cyclooxygenase-2; SOD : Superoxide Dismutase; GSH-Px : Glutathione Peroxidase; MDA : Malondialdehyde; CAT : Catalase; TAOC : Total Anti-oxidative Capacity; Iba1 : Ionized calcium-binding adapter molecule 1 (microglia marker); GFAP : Glial fibrillary acidic protein (astrocyte marker).

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects by modulating multiple signaling pathways implicated in AD pathogenesis. Its ability to simultaneously target neuroinflammation, oxidative stress, Aβ pathology, and tau hyperphosphorylation makes it a compelling therapeutic candidate.

One of the primary mechanisms involves the AKT/Nrf2/NF-κB signaling pathway . In 3xTg-AD mice, this compound was found to increase the phosphorylation of AKT and the nuclear translocation of Nrf2.[1] Nrf2 is a master regulator of the antioxidant response. This activation of the AKT/Nrf2 axis leads to a downstream inhibition of the pro-inflammatory NF-κB signaling pathway, thereby reducing the production of inflammatory cytokines.[1][11]

Caption: this compound activates the AKT/Nrf2 pathway to inhibit NF-κB-mediated neuroinflammation.

Furthermore, studies using Aβ1-42-induced AD models show that this compound can directly interfere with the Receptor for Advanced Glycation End Products (RAGE) .[8] Virtual docking studies suggest this compound binds to the RAGE V domain, impeding the Aβ-RAGE interaction.[8] This action inhibits the downstream activation of TXNIP and the IKK-IκB-NF-κB phosphorylation cascade, which are critical for both oxidative stress and neuroinflammation.[8]

References

- 1. This compound Is a Potential Agent against Alzheimer’s Disease via Orchestration of Reactive Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alzheimer’s disease: natural products as inhibitors of neuroinflammation | springermedizin.de [springermedizin.de]

- 4. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Neuroprotective Effects of Cornel Iridoid Glycoside [stressmarq.com]

- 7. This compound, by regulating the AGEs-RAGE-IκBα-ERK1/2 signaling pathway, ameliorates cognitive impairment associated with brain aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound ameliorates cognitive impairments via RAGE/TXNIP/NF-κB signaling in Aβ1-42 induced Alzheimer's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound Is a Potential Agent against Alzheimer's Disease via Orchestration of Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Cornuside's Anti-inflammatory Properties in Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of cornuside, a secoiridoid glucoside isolated from the fruit of Cornus officinalis. The focus is on its mechanism of action in macrophages, particularly the RAW 264.7 cell line, a widely used model in inflammation research. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to support further research and drug development efforts in the field of inflammation.

Core Findings: this compound's Impact on Inflammatory Mediators

This compound has been demonstrated to significantly inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to an inflammatory cascade. This compound effectively mitigates this response in a dose-dependent manner.

Quantitative Analysis of Inflammatory Mediator Inhibition

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers.

| Mediator | Cell Line | Stimulant | This compound Concentration (µM) | Inhibition | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | 25, 50, 100 | Dose-dependent reduction | [1] |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS (1 µg/mL) | 25, 50, 100 | Dose-dependent reduction | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 | LPS (1 µg/mL) | 25, 50, 100 | Dose-dependent reduction | [1] |

| Interleukin-6 (IL-6) | RAW 264.7 | LPS (1 µg/mL) | 25, 50, 100 | Dose-dependent reduction | [1] |

| Interleukin-1beta (IL-1β) | RAW 264.7 | LPS (1 µg/mL) | 25, 50, 100 | Dose-dependent reduction | [1] |

| Protein/Gene | Cell Line | Stimulant | This compound Concentration (µM) | Effect | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 | LPS (1 µg/mL) | 25, 50, 100 | Decreased mRNA and protein expression | [1] |

| Cyclooxygenase-2 (COX-2) | RAW 264.7 | LPS (1 µg/mL) | 25, 50, 100 | Decreased mRNA and protein expression | [1] |

Mechanistic Insights: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects primarily through the inhibition of two major signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

NF-κB Signaling Pathway

In resting macrophages, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1] this compound has been shown to significantly attenuate the LPS-induced phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.[1]

MAPK Signaling Pathway

The MAPK family, including extracellular-signal-regulated kinase (ERK1/2), p38, and c-Jun N-terminal kinase (JNK1/2), plays a crucial role in the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases. This compound has been found to reduce the phosphorylation of ERK1/2, p38, and JNK1/2 in LPS-stimulated macrophages.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-inflammatory properties of this compound in macrophages.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and viability assays, 6-well for Western blotting and RNA extraction).

-

Allow cells to adhere and grow for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubate for the desired time period depending on the assay (e.g., 24 hours for NO, PGE2, and cytokine measurements; shorter time points for signaling pathway analysis).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Procedure:

-

After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

-

Incubate the mixture at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure (General):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cytokine concentration based on the standard curve.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, total and phosphorylated forms of ERK, p38, and JNK).

-

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Immunofluorescence for NF-κB p65 Nuclear Translocation

-

Principle: This method visualizes the location of the NF-κB p65 subunit within the cells to determine its translocation from the cytoplasm to the nucleus.

-

Procedure:

-

Grow and treat cells on glass coverslips.

-

After treatment, fix the cells with a fixative solution (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate the cells with a primary antibody against NF-κB p65.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a nuclear stain (e.g., DAPI).

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analyze the images to assess the localization of p65 in the cytoplasm versus the nucleus.

-

Conclusion

This compound demonstrates significant anti-inflammatory properties in macrophages by inhibiting the production of a wide range of pro-inflammatory mediators. Its mechanism of action is centered on the downregulation of the NF-κB and MAPK signaling pathways. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound for inflammatory diseases. Further in-vivo studies are warranted to validate these findings and to assess the pharmacological profile of this promising natural compound.

References

Cornuside: A Technical Guide to its Amelioration of Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, inflammatory conditions, and acute organ injury. Cornuside, a bioactive iridoid glycoside derived from the fruit of Cornus officinalis, has emerged as a promising therapeutic agent with potent antioxidant properties. This technical guide provides an in-depth analysis of the mechanisms by which this compound mitigates oxidative stress, with a focus on the activation of the Keap1-Nrf2 signaling pathway and its interplay with other cellular signaling cascades. This document summarizes key quantitative data from preclinical studies, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways to support further research and development of this compound-based therapeutics.

Introduction

This compound (C₂₄H₃₀O₁₄) is a prominent bioactive constituent of Cornus officinalis (Shan Zhu Yu), a plant used for centuries in traditional medicine.[1] Modern pharmacological studies have begun to elucidate the molecular basis for its therapeutic effects, with a significant body of evidence pointing to its ability to counteract oxidative stress.[2][3] This guide will explore the preclinical evidence supporting the antioxidant effects of this compound, its mechanism of action, and provide detailed experimental protocols for researchers seeking to investigate its therapeutic potential.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The primary mechanism by which this compound exerts its antioxidant effects is through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[4] In the presence of oxidative or electrophilic stress, or upon stimulation by activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2.[4] Liberated Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of a host of antioxidant and cytoprotective genes.[1] This leads to the upregulation of enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione peroxidases (GPXs), and superoxide dismutases (SODs), thereby bolstering the cell's antioxidant defenses.[1][5]

Crosstalk with AKT/NF-κB Signaling

This compound's mechanism of action is not limited to the Keap1-Nrf2 axis. Evidence suggests a significant interplay with the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) and nuclear factor-kappa B (NF-κB) signaling pathways.[2][3] The Akt pathway can positively regulate Nrf2, and this compound has been shown to modulate this interaction.[2] Furthermore, there is a well-documented crosstalk between the Nrf2 and NF-κB pathways, which are the master regulators of the antioxidant and inflammatory responses, respectively.[6] this compound's ability to activate Nrf2 can lead to the suppression of NF-κB-mediated inflammation, adding another layer to its therapeutic potential.[2][3]

Quantitative Data on the Effects of this compound on Oxidative Stress Markers

The following tables summarize the quantitative effects of this compound on key markers of oxidative stress and antioxidant enzyme activity from preclinical studies.

Table 1: Effect of this compound on Markers of Lipid Peroxidation and Oxidative Damage

| Experimental Model | Tissue/Cell Type | Marker | Treatment Group | Result | Reference |

| LPS-Induced Acute Lung Injury (ALI) in Mice | Lung | Malondialdehyde (MDA) | LPS | Increased | [1] |

| LPS + this compound (25 mg/kg) | Significantly Decreased | [1] | |||

| LPS + this compound (50 mg/kg) | Significantly Decreased | [1] | |||

| Lung | Myeloperoxidase (MPO) | LPS | Increased | [1] | |

| LPS + this compound (25 mg/kg) | Significantly Decreased | [1] | |||

| LPS + this compound (50 mg/kg) | Significantly Decreased | [1] | |||

| 3xTg-AD Mouse Model of Alzheimer's Disease | Brain (Cortex & Hippocampus) | Malondialdehyde (MDA) | 3xTg-AD | Markedly Enhanced | [7] |

| 3xTg-AD + this compound | Markedly Relieved | [7] |

Table 2: Effect of this compound on Antioxidant Enzyme Activity and Levels

| Experimental Model | Tissue/Cell Type | Enzyme/Protein | Treatment Group | Result | Reference |

| LPS-Induced ALI in Mice | Lung | Glutathione Peroxidase (GSH-Px) | LPS | Decreased | [1] |

| LPS + this compound (25 mg/kg) | Increased | [1] | |||

| LPS + this compound (50 mg/kg) | Increased | [1] | |||

| Lung | Nrf2 | LPS + this compound | Increased Expression & Nuclear Translocation | [1] | |

| Lung | GPX4 | LPS + this compound | Increased | [1] | |

| Lung | NQO1 | LPS + this compound | Increased | [1] | |

| 3xTg-AD Mouse Model of Alzheimer's Disease | Brain (Cortex & Hippocampus) | Superoxide Dismutase (SOD) | 3xTg-AD | Significantly Reduced | [7] |

| 3xTg-AD + this compound | Markedly Relieved | [7] | |||

| Brain (Cortex & Hippocampus) | Glutathione Peroxidase (GSH-Px) | 3xTg-AD | Significantly Reduced | [7] | |

| 3xTg-AD + this compound | Markedly Relieved | [7] | |||

| Brain (Cortex & Hippocampus) | Nuclear Nrf2 | 3xTg-AD | Decreased | [7] | |

| 3xTg-AD + this compound | Increased | [7] |

Detailed Experimental Protocols

Animal Models

-

Animals: Male C57BL/6J mice.

-

Induction of ALI: Anesthetize mice with isoflurane and intratracheally instill LPS at a dose of 2 mg/kg.

-

This compound Administration: Administer this compound (25 or 50 mg/kg) or vehicle (e.g., PBS) intragastrically 1 hour before and 3 hours after LPS challenge.

-

Sample Collection: Euthanize mice at a predetermined time point (e.g., 6 hours post-LPS) and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis.

-

Animals: 3xTg-AD mice, which harbor three mutations associated with familial Alzheimer's disease (APP Swedish, MAPT P301L, and PSEN1 M146V).

-

This compound Administration: Administer this compound orally via gavage at a specified dose and duration.

-

Behavioral Testing: Conduct behavioral tests such as the Morris water maze to assess cognitive function.

-

Sample Collection: Euthanize mice and collect brain tissue (cortex and hippocampus) for biochemical and histological analysis.

Biochemical Assays

-

Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

-

Procedure:

-

Homogenize tissue samples in an appropriate lysis buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes.

-

Cool the samples and measure the absorbance at 532 nm.

-

Quantify MDA levels using a standard curve prepared with an MDA standard.

-

-

Principle: This assay is typically based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine-xanthine oxidase system. SOD in the sample scavenges the superoxide anions, thus inhibiting the colorimetric reaction.

-

Procedure:

-

Prepare tissue or cell lysates.

-

Add the lysate to a microplate well containing the reaction mixture (WST-1, xanthine, and xanthine oxidase).

-

Incubate at 37°C for a specified time (e.g., 20 minutes).

-

Measure the absorbance at 450 nm.

-

Calculate the SOD activity based on the percentage of inhibition of the colorimetric reaction compared to a control without the sample.

-

-

Principle: GSH-Px catalyzes the reduction of hydroperoxides, including hydrogen peroxide, by reduced glutathione (GSH). The activity is measured indirectly by monitoring the consumption of NADPH in a coupled reaction with glutathione reductase.

-

Procedure:

-

Prepare tissue or cell lysates.

-

Add the lysate to a reaction mixture containing GSH, glutathione reductase, and NADPH.

-

Initiate the reaction by adding a substrate (e.g., hydrogen peroxide).

-

Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

-

Calculate GSH-Px activity based on the rate of NADPH consumption.

-

Western Blot Analysis for Nrf2 and Related Proteins[1]

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-NQO1, anti-HO-1, anti-Lamin B for nuclear fraction, anti-β-actin for whole-cell lysate) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence imaging system.

Immunofluorescence for Nrf2 Nuclear Translocation[1]

-

Tissue/Cell Preparation: Fix tissue sections or cultured cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100 in PBS, and block with a blocking solution (e.g., 5% goat serum in PBS).

-

Antibody Staining: Incubate with a primary antibody against Nrf2 overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

-

Nuclear Counterstaining: Counterstain the nuclei with DAPI or Hoechst.

-

Imaging: Mount the slides and visualize using a confocal or fluorescence microscope. Nrf2 nuclear translocation is confirmed by the colocalization of the Nrf2 signal with the nuclear stain.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: this compound's activation of the Keap1-Nrf2 signaling pathway.

Caption: Crosstalk between AKT, Nrf2, and NF-κB pathways modulated by this compound.

Experimental Workflow

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound demonstrates significant therapeutic potential in mitigating oxidative stress through the robust activation of the Keap1-Nrf2 signaling pathway and its favorable modulation of the AKT and NF-κB pathways. The preclinical data strongly support its role in reducing markers of oxidative damage and enhancing endogenous antioxidant defenses. The detailed methodologies and conceptual frameworks provided in this guide are intended to facilitate further research into the clinical translation of this compound for the treatment of diseases with an underlying oxidative stress etiology. Further investigation is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in more complex biological systems and ultimately in human subjects.

References

- 1. Dissecting molecular cross-talk between Nrf2 and NF-κB response pathways | Semantic Scholar [semanticscholar.org]

- 2. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Early and late pulmonary effects of nebulized LPS in mice: An acute lung injury model | PLOS One [journals.plos.org]

- 4. This compound Is a Potential Agent against Alzheimer’s Disease via Orchestration of Reactive Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 6. Geroprotective interventions in the 3xTg mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Cornuside in Diabetic Nephropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease, creating a significant unmet medical need for novel therapeutic agents. Cornuside, a secoiridoid glucoside isolated from the fruit of Cornus officinalis, has emerged as a promising candidate with multifaceted protective effects against the pathogenesis of DN. This technical guide synthesizes the current preclinical evidence for the therapeutic potential of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing an overview of experimental protocols. The primary modes of action for this compound in the context of DN include the attenuation of renal injury through the inhibition of angiogenesis and the modulation of key signaling pathways such as Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (AKT)/Nuclear Factor-kappa B (NF-κB), and the Endoplasmic Reticulum Stress (ERS) response. This document aims to provide a comprehensive resource for researchers and professionals in the field of nephrology and drug development.

Introduction

Diabetic nephropathy is a severe microvascular complication of diabetes mellitus, characterized by proteinuria, edema, and progressive renal dysfunction.[1][2] The complex pathophysiology of DN involves multiple interconnected pathways, including hyperglycemia-induced inflammation, oxidative stress, apoptosis, and aberrant angiogenesis.[3][4] Current therapeutic strategies primarily focus on glycemic and blood pressure control but are often insufficient to halt the progression to end-stage renal disease.[5][6]

This compound, an iridoid glycoside, has demonstrated a range of pharmacological properties, including anti-inflammatory, neuroprotective, and anti-septic effects.[1] Recent investigations have highlighted its potential in mitigating diabetic complications, specifically in the context of nephropathy.[1][2][5][6] This guide provides an in-depth analysis of the preclinical data supporting the use of this compound as a therapeutic agent for DN.

Mechanisms of Action

This compound exerts its renoprotective effects through several interconnected mechanisms:

-

Inhibition of Angiogenesis: this compound has been shown to repress angiogenesis in the kidney tissues of diabetic rats and in high glucose-stimulated podocytes.[1][2] This is achieved by downregulating the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[1][7]

-

Modulation of Signaling Pathways:

-

MAPK Pathway: this compound effectively blocks the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in high glucose-stimulated podocytes.[1][2] It suppresses the phosphorylation of key kinases in this pathway, including ERK, p38, and JNK.[1][7]

-

AKT/NF-κB Pathway: In high glucose-treated mesangial cells, this compound inhibits the AKT and NF-κB signaling pathways.[5][6] It achieves this by reducing the phosphorylation of AKT and the NF-κB inhibitor alpha (IκB-α), thereby preventing the nuclear translocation of NF-κB.[5][6]

-

Endoplasmic Reticulum Stress (ERS) Pathway: this compound alleviates ERS by inhibiting the PERK/ATF4/CHOP signaling pathway.[8] This action helps to mitigate mitochondrial Ca2+ overload and subsequent apoptosis in renal tubular epithelial cells.[8]

-

-

Anti-inflammatory Effects: By suppressing the NF-κB pathway, this compound significantly reduces the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β), in high glucose-stimulated mesangial cells.[5][6][9]

-

Anti-proliferative Effects: this compound inhibits the proliferation of high glucose-treated mesangial cells by decreasing the expression of proliferating cell nuclear antigen (PCNA) and cyclin D1, while increasing the expression of the cell cycle inhibitor p21.[5][6]

-

Anti-apoptotic Effects: this compound protects renal tubular epithelial cells from apoptosis by modulating Ca2+ homeostasis through the alleviation of ERS and by targeting NEDD4 to facilitate the degradation of Voltage-Dependent Anion Channel 1 (VDAC1).[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in models of diabetic nephropathy.

Table 1: In Vivo Effects of this compound in a Streptozotocin (STZ)-Induced Diabetic Nephropathy Rat Model [1][2]

| Parameter | Control | DN Model (STZ) | DN Model + this compound |

| Fasting Blood Glucose | Reduced | Significantly Increased | Significantly Reduced |

| 24-h Proteinuria | Normal | Significantly Increased | Significantly Reduced |

| Serum Creatinine | Normal | Significantly Increased | Significantly Reduced |

| Blood Urea Nitrogen (BUN) | Normal | Significantly Increased | Significantly Reduced |

| VEGF Expression (Kidney) | Normal | Upregulated | Downregulated |

| Ang-2 Protein Level (Kidney) | Normal | Elevated | Reduced |

| Tie-2 Protein Expression (Kidney) | Normal | Reduced | Increased |

Table 2: In Vitro Effects of this compound on High Glucose (HG)-Treated Mesangial Cells (MMCs) [5][6][9]

| Parameter | Control | HG-Treated | HG-Treated + this compound (5, 10, 30 μM) |

| Cell Viability | Normal | Significantly Increased | Significantly Reduced (Dose-dependent) |

| IL-6 Expression | Normal | Significantly Increased | Significantly Decreased (Dose-dependent) |

| TNF-α Expression | Normal | Significantly Increased | Significantly Decreased (Dose-dependent) |

| IL-1β Expression | Normal | Significantly Increased | Significantly Decreased (Dose-dependent) |

| p-AKT Expression | Normal | Increased | Decreased |

| p-IκB-α Expression | Normal | Increased | Inhibited |

| PCNA Expression | Normal | Increased | Decreased |

| Cyclin D1 Expression | Normal | Increased | Decreased |

| p21 Expression | Normal | Suppressed | Increased |

| COL1 and Fibronectin | Normal | Overexpressed | Inhibited |

Table 3: In Vitro Effects of this compound on High Glucose (HG)-Stimulated Podocytes [1][7]

| Parameter | Control | HG-Stimulated | HG-Stimulated + this compound |

| VEGF Expression | Normal | Increased | Repressed |

| p-ERK Phosphorylation | Normal | Increased | Markedly Suppressed |

| p-p38 Phosphorylation | Normal | Increased | Markedly Suppressed |

| p-JNK Phosphorylation | Normal | Increased | Markedly Suppressed |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

In Vivo Model of Diabetic Nephropathy

-

Animal Model: Male Sprague-Dawley rats are typically used.[1]

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 65 mg/kg in citrate buffer is administered.[1] Diabetes is confirmed by measuring fasting blood glucose levels, with levels >300 mg/dL being indicative of successful induction.[1]

-

Treatment: this compound is administered to the treatment group, while the control and DN model groups receive a vehicle.

-

Assessment of Renal Function: 24-hour proteinuria, serum creatinine, and blood urea nitrogen (BUN) levels are measured.[1][2]

-

Histological Analysis: Kidney tissues are stained with Periodic Acid-Schiff (PAS) and hematoxylin-eosin (H&E) to assess pathological lesions.[1][2]

-

Immunofluorescence: Staining for CD31 is used to detect neovascularization.[1][2]

-

Western Blotting: Protein levels of angiogenic factors (VEGF, Ang-2, Tie-2) and MAPK signaling-related proteins are assessed in kidney tissue lysates.[1][2]

In Vitro Model of Diabetic Nephropathy (Mesangial Cells)

-

Cell Line: Mouse mesangial cell line SV40-MES13 is commonly used.[5]

-

Cell Culture: Cells are cultured in a suitable medium such as DMEM/F12 supplemented with fetal bovine serum and antibiotics.[5]

-

High Glucose Treatment: To mimic diabetic conditions, cells are treated with high concentrations of glucose.

-

This compound Treatment: Cells are co-treated with varying concentrations of this compound (e.g., 0, 5, 10, and 30 μM).[5][6][9]

-

Cell Viability Assays: Cell Counting Kit-8 (CCK-8) and 5-ethynyl-2'-deoxyuridine (EdU) assays are used to determine cell proliferation.[5][6]

-

ELISA: Enzyme-linked immunosorbent assay is used to measure the levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) in the cell culture supernatant.[5][6]

-

RT-qPCR and Western Blotting: These techniques are used to measure the mRNA and protein expression levels of key molecules in the AKT and NF-κB signaling pathways (e.g., PCNA, cyclin D1, p21, p-AKT, p-IκB-α, COL1, fibronectin).[5][10]

In Vitro Model of Diabetic Nephropathy (Podocytes)

-

Cell Culture: Rat podocytes are stimulated with high glucose (HG) to mimic the DN microenvironment.[1][2]

-

Western Blotting: This technique is employed to assess the levels of angiogenic factors and MAPK signaling-related proteins (p-ERK, p-p38, p-JNK) in cell lysates.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

Caption: this compound's multifaceted mechanism of action in diabetic nephropathy.

Caption: General experimental workflow for evaluating this compound in DN.

References

- 1. This compound Ameliorates Diabetic Nephropathy Possibly by Regulating Angiogenesis and MAPK Signaling [jstage.jst.go.jp]

- 2. This compound Ameliorates Diabetic Nephropathy Possibly by Regulating Angiogenesis and MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Research progress on Cornus officinalis and its active compounds in the treatment of diabetic nephropathy [frontiersin.org]

- 4. Research progress on Cornus officinalis and its active compounds in the treatment of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kjpp.net [kjpp.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound as a promising therapeutic agent for diabetic kidney disease: Targeting regulation of Ca2+ disorder-mediated renal tubular epithelial cells apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells [kjpp.net]

The Antioxidant Capacity of Cornuside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cornuside, a secoiridoid glucoside isolated from the fruit of Cornus officinalis (the Japanese cornel dogwood), has garnered significant attention for its diverse pharmacological activities, including its potent antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant capacity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

This compound's antioxidant effects are primarily attributed to its ability to modulate key cellular signaling pathways, namely the Keap1-Nrf2 and MAPK pathways. By activating the Nrf2 antioxidant response element (ARE) pathway, this compound upregulates the expression of a suite of antioxidant and cytoprotective enzymes. Concurrently, it modulates the MAPK signaling cascade, which plays a crucial role in the cellular response to oxidative stress. This dual mechanism of action makes this compound a promising candidate for the development of therapeutic agents against a range of pathologies associated with oxidative stress, including neurodegenerative diseases, inflammatory conditions, and diabetic complications.

Data Presentation: Antioxidant Activity of this compound and Related Extracts

While specific quantitative data for the direct radical scavenging activity of isolated this compound is limited in the available literature, the antioxidant potential of Cornus officinalis extracts, in which this compound is a major bioactive constituent, has been extensively evaluated. The following tables summarize the available quantitative data.

Table 1: In Vitro Antioxidant Activity of Cornus officinalis Extracts

| Assay | Extract/Compound | IC50/EC50 Value | Reference |

| DPPH Radical Scavenging | Cornus officinalis ethanolic extract | 99.32 µg/mL | [1] |

| ABTS Radical Scavenging | Cornus officinalis ethanolic extract | 138.51 µg/mL | [1] |

| FRAP (Ferric Reducing Antioxidant Power) | Cornus officinalis ethanolic extract (100 µg/mL) | 241.5 mM FeSO₄ equivalent | [2] |

Table 2: Cellular Antioxidant Effects of this compound

| Parameter | Cell Line | Treatment | Effect | Reference |

| Superoxide Dismutase (SOD) Activity | 3xTg-AD mice brain tissue | This compound | Increased | [3] |

| Glutathione Peroxidase (GSH-Px) Activity | 3xTg-AD mice brain tissue | This compound | Increased | [3] |

| Malondialdehyde (MDA) Level | 3xTg-AD mice brain tissue | This compound | Decreased | [3] |

| Nrf2 Nuclear Translocation | LPS-induced ALI mouse lung tissue | This compound (25 or 50 mg/kg) | Increased | [4] |

| GPX4 Expression | LPS-induced ALI mouse lung tissue | This compound (25 or 50 mg/kg) | Increased | [5] |

| NQO1 Expression | LPS-induced ALI mouse lung tissue | This compound (25 or 50 mg/kg) | Increased | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

This compound or extract solution at various concentrations

-

Methanol (as blank)

-

Ascorbic acid or Trolox (as positive control)

-

-

Protocol:

-

Prepare a series of dilutions of the this compound/extract solution in methanol.

-

In a 96-well plate, add 100 µL of each dilution to a well.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the capacity of a sample to scavenge the ABTS radical cation (ABTS•+).

-

Reagents:

-

ABTS solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound or extract solution at various concentrations

-

Ascorbic acid or Trolox (as positive control)

-

-

Protocol:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

In a 96-well plate, add 10 µL of the this compound/extract solution at various concentrations.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.

-

The IC50 value is determined from the dose-response curve.

-

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This cell-based assay measures the ability of a compound to inhibit the intracellular generation of reactive oxygen species (ROS).

-

Reagents:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H₂O₂ as an ROS inducer

-

Adherent cells (e.g., HepG2, HaCaT)

-

This compound solution at various concentrations

-

Quercetin or other known antioxidant (as positive control)

-

-

Protocol:

-

Seed cells in a 96-well black, clear-bottom plate and culture until confluent.

-

Wash the cells with PBS.

-

Treat the cells with various concentrations of this compound and the positive control for 1-2 hours.

-

Add DCFH-DA solution (final concentration ~10 µM) to each well and incubate for 30-60 minutes at 37°C.

-

Wash the cells with PBS to remove excess DCFH-DA.

-

Induce oxidative stress by adding AAPH or H₂O₂ to the wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader. Readings can be taken kinetically over a period of time.

-

The antioxidant capacity is determined by the reduction in fluorescence intensity in this compound-treated cells compared to the control (ROS inducer only).

-

Western Blot for Nrf2 Nuclear Translocation

This protocol details the detection of Nrf2 translocation from the cytoplasm to the nucleus, a key step in its activation.

-

Reagents:

-

Cell lysis buffer for cytoplasmic and nuclear fractionation (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH or β-tubulin (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

-

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.[4][6][7][8]

-

Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. Also, probe separate blots or strip and re-probe the same blot for Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the Nrf2 band intensity in the nuclear fraction indicates translocation.

-

Western Blot for Phosphorylated MAPK Proteins

This protocol is for detecting the activation of MAPK signaling pathways by analyzing the phosphorylation status of ERK, p38, and JNK.

-

Reagents:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, and an antibody for a loading control (e.g., anti-β-actin).

-

Other reagents are the same as for the Nrf2 Western blot.

-

-

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound and/or an oxidative stressor. Lyse the cells in RIPA buffer.[9][10][11]

-

Protein Quantification, SDS-PAGE, and Transfer: Follow the same steps as in the Nrf2 Western blot protocol.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with a specific primary antibody against a phosphorylated MAPK protein (e.g., anti-phospho-p38) overnight at 4°C.

-

Secondary Antibody and Detection: Proceed with secondary antibody incubation and ECL detection as described previously.

-

Stripping and Re-probing: To normalize the phosphorylated protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the respective MAPK protein (e.g., anti-total-p38) and a loading control. The ratio of phosphorylated to total protein indicates the level of activation.

-

Mandatory Visualizations

Signaling Pathways

References

- 1. Antioxidant activities and oxidative stress inhibitory effects of ethanol extracts from Cornus officinalis on raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant activities and oxidative stress inhibitory effects of ethanol extracts from Cornus officinalis on raw 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and Evaluation of Antioxidant Activities of Bioactive Peptides Obtained from Cornus officinalis [mdpi.com]

- 4. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 5. kamiyabiomedical.com [kamiyabiomedical.com]

- 6. biomol.com [biomol.com]

- 7. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 8. health.uconn.edu [health.uconn.edu]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Cornuside: A Potential Therapeutic Agent Against Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators contribute to neuronal damage and cognitive decline. Cornuside, a secoiridoid glucoside isolated from the fruit of Cornus officinalis, has emerged as a promising natural compound with potent anti-inflammatory and neuroprotective properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action against neuroinflammation, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Mechanism of Action

This compound exerts its anti-neuroinflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in the inflammatory cascade.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes.[1][4] this compound has been shown to significantly inhibit this pathway.[1][5] It attenuates the phosphorylation and degradation of the inhibitory kappa B-alpha (IκBα), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1][4] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.[1]

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18.[6][7][8] this compound has been demonstrated to suppress the activation of the NLRP3 inflammasome in microglia.[6] This is achieved by decreasing the expression of key components of the inflammasome, including NLRP3, ASC, and pro-caspase-1, ultimately leading to reduced levels of active caspase-1 and mature IL-1β.[6]

Activation of the Sirt1-Mediated Autophagy Pathway

Recent studies have revealed that this compound can enhance autophagy, a cellular process for degrading and recycling damaged components, through the activation of Sirtuin 1 (Sirt1).[6] This Sirt1-mediated autophagy plays a crucial role in the degradation of the NLRP3 inflammasome, thereby providing another layer of anti-inflammatory regulation.[6] The inhibitory effect of this compound on NLRP3 inflammasome activation is diminished when autophagy is blocked, highlighting the importance of this mechanism.[6]

Activation of the Nrf2 Antioxidant Pathway

Oxidative stress is intricately linked with neuroinflammation. This compound demonstrates antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3][9] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This compound promotes the nuclear translocation of Nrf2, leading to an increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[2][10][11][12] This enhancement of the cellular antioxidant defense system helps to mitigate oxidative damage in the brain.[2][13]

Suppression of JAK/STAT and MAPK Signaling Pathways

This compound has also been shown to inhibit the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, which is involved in microglia activation and the production of pro-inflammatory cytokines.[14][15] Furthermore, it can reduce the phosphorylation of key components of the mitogen-activated protein kinase (MAPK) pathway, including extracellular-signal-related kinase (ERK1/2), p38, and c-Jun N-terminal kinase (JNK1/2), further contributing to its anti-inflammatory effects.[1][16]

Signaling Pathway Diagrams

References

- 1. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators by Inhibiting Nuclear Factor-Kappa B Activation in RAW 264.7 Macrophages [jstage.jst.go.jp]

- 2. This compound Is a Potential Agent against Alzheimer’s Disease via Orchestration of Reactive Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Is a Potential Agent against Alzheimer's Disease via Orchestration of Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound ameliorates LPS induced cognitive dysfunction and microglial NLRP3 inflammasome activation by enhancing Sirt1-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound mitigates acute lung injury through suppression of NLRP3 inflammasome-mediated pyroptosis and activation of the Keap1-Nrf2 antioxidant response [frontiersin.org]

- 8. This compound mitigates acute lung injury through suppression of NLRP3 inflammasome-mediated pyroptosis and activation of the Keap1-Nrf2 antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound mitigates acute lung injury through suppression of NLRP3 inflammasome-mediated pyroptosis and activation of the Keap1-Nrf2 antioxidant response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. worldscientific.com [worldscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson’s disease via inhibiting oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of cornel iridoid glycoside on microglia activation through suppression of the JAK/STAT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

Cornuside: A Technical Guide to its Attenuation of Neuronal Apoptosis

Prepared for: Researchers, Scientists, and Drug Development Professionals